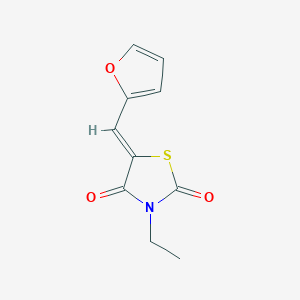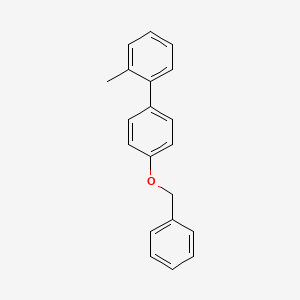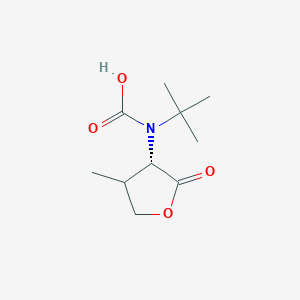
tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a tetrahydrofuran ring, and a carbamic acid moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid typically involves the protection of amino acids using tert-butyl esters. One common method involves the reaction of protected amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method provides good yields and is compatible with a variety of amino acid side chains and substituents.
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems. These systems enable the efficient and sustainable synthesis of tert-butyl esters by facilitating the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is preferred for its versatility and sustainability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl group using trifluoroacetic acid results in the formation of the corresponding carbamic acid .
Scientific Research Applications
tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid involves the formation and cleavage of the tert-butyl carbocation. The stability of the tert-butyl carbocation facilitates the deprotection of the carbamate group under acidic conditions . This mechanism is crucial for its use as a protecting group in peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the tetrahydrofuran ring.
tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamate: Similar but with different substituents on the tetrahydrofuran ring.
Uniqueness
tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid is unique due to its combination of a tert-butyl group, a tetrahydrofuran ring, and a carbamic acid moiety. This unique structure imparts specific reactivity and stability, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl-[(3S)-4-methyl-2-oxooxolan-3-yl]carbamic acid |
InChI |
InChI=1S/C10H17NO4/c1-6-5-15-8(12)7(6)11(9(13)14)10(2,3)4/h6-7H,5H2,1-4H3,(H,13,14)/t6?,7-/m0/s1 |
InChI Key |
MYGKUOSDOTUZAE-MLWJPKLSSA-N |
Isomeric SMILES |
CC1COC(=O)[C@H]1N(C(=O)O)C(C)(C)C |
Canonical SMILES |
CC1COC(=O)C1N(C(=O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


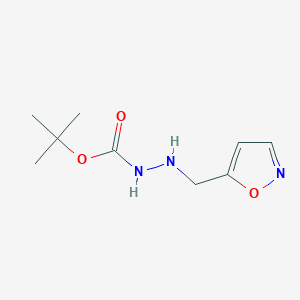

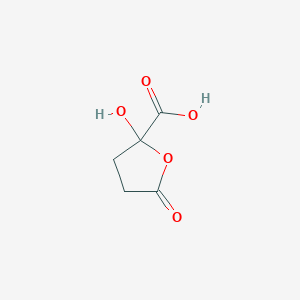
![2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12868319.png)
![2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12868339.png)
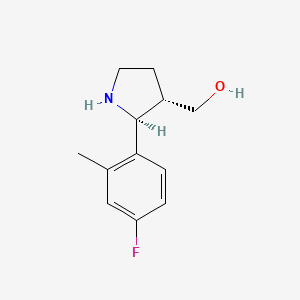
![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)
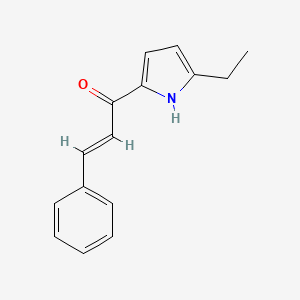
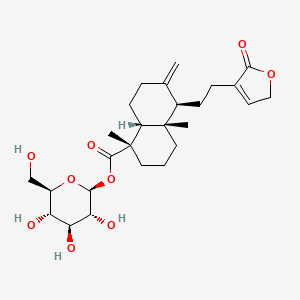
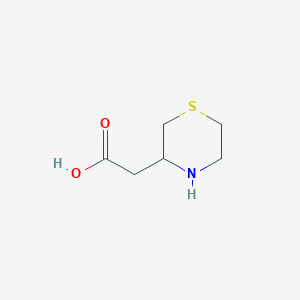
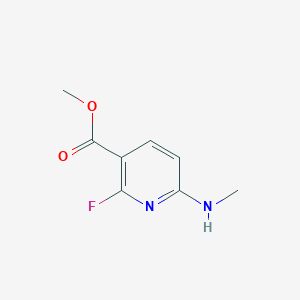
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)
